Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate (MBCT) is a chemical compound with a wide range of applications in the fields of organic synthesis, pharmaceutical research, and medical diagnostics. MBCT is a versatile compound with a unique structure, which makes it an attractive choice for many different applications.
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is a versatile compound with many potential applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, and in the study of biochemical and physiological processes. It has also been used in the development of new diagnostic techniques, such as fluorescence imaging and mass spectrometry.
Mechanism Of Action
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to these enzymes and inhibits their activity, resulting in a decrease in the production of certain metabolites. This inhibition can be used to study the functions of these enzymes and to develop new drugs and treatments.
Biochemical And Physiological Effects
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. It can also affect the expression of genes and proteins, which can lead to changes in cellular processes. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is a versatile compound that can be used in a variety of lab experiments. It is relatively easy to synthesize and is cost-effective, making it an attractive choice for many different applications. However, it is important to note that Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate can be toxic in high concentrations, so it should be used with caution in laboratory experiments.
Future Directions
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate has a wide range of potential applications in scientific research, and there are many opportunities for further research. For example, it could be used to develop new diagnostic techniques or to study the effects of drugs and other compounds on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental toxins on human health. Finally, it could be used to develop new drugs and treatments for various diseases.
properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)5-2-6(4-15)8(11)7(3-5)10(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKUPYVHYKXCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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